molecular formula C6H9BrO B2968868 4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane CAS No. 2490374-77-9

4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane

Cat. No.: B2968868
CAS No.: 2490374-77-9
M. Wt: 177.041
InChI Key: HIAITJCHNHTNGV-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-2-oxabicyclo[211]hexane is a bicyclic organic compound with the molecular formula C6H9BrO It is characterized by a bromine atom attached to a methyl group, which is further connected to a 2-oxabicyclo[211]hexane structure

Scientific Research Applications

4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Future Directions

Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of bio-active compounds . They are still underexplored from a synthetic accessibility point of view . Therefore, the future direction could involve further exploration of these compounds and their potential applications in pharmaceutical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction, where photochemistry is employed to create new building blocks. This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, cycloaddition, and purification through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes .

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane involves its interaction with specific molecular targets and pathways. The bromine atom and the bicyclic structure play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, and its bicyclic structure can influence its binding affinity and selectivity towards various targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane is unique due to the presence of both a bromine atom and a methyl group on the bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-1-methyl-2-oxabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c1-5-2-6(7,3-5)4-8-5/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAITJCHNHTNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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